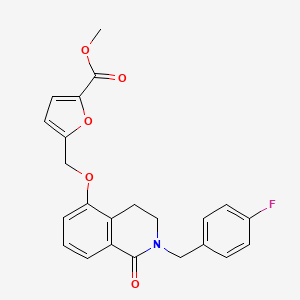
Methyl 5-(((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C23H20FNO5 and its molecular weight is 409.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-(((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan carboxylate moiety and a tetrahydroisoquinoline derivative. The molecular formula is C20H20FNO5 with a molecular weight of approximately 373.38 g/mol. Its structural features suggest potential interactions with biological targets, which are critical for its pharmacological properties.
Anticancer Activity
Research has shown that derivatives of furan compounds exhibit significant anticancer activity. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has been reported to possess cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. In one study, the IC50 value for a related furan derivative was found to be 62.37 µg/mL against HeLa cells . This suggests that this compound may exhibit similar or enhanced activity due to its unique structural attributes.
Antibacterial Activity
The antibacterial properties of furan derivatives have also been documented. Methyl 5-(hydroxymethyl)-2-furan carboxylate demonstrated a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus . Given the presence of the furan ring in this compound, it is plausible that this compound possesses similar antibacterial properties.
The precise mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate that they may exert their effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, some furan derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study on Anticancer Properties
A study conducted by Yu-Tang Tung et al. explored the synthesis and biological activity of various furan derivatives. Their findings indicated that modifications to the furan structure could enhance anticancer activity significantly . The study highlighted the importance of structural diversity in developing potent anticancer agents.
Research on Antibacterial Effects
In another investigation focusing on antibacterial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects with MIC values indicating effective inhibition at low concentrations .
Summary Table of Biological Activities
科学的研究の応用
Chemical Properties and Structure
The molecular formula of Methyl 5-(((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is C20H20FNO6, with a molecular weight of approximately 393.37 g/mol. The compound features a furan ring and a tetrahydroisoquinoline moiety which are significant in drug design due to their biological activity.
Pharmacological Applications
- Antitumor Activity :
- Neuroprotective Effects :
- Antidepressant Properties :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of tetrahydroisoquinoline derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values ranging from 10 to 30 µM .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of tetrahydroisoquinoline derivatives on oxidative stress-induced neuronal cell death. Results showed that these compounds reduced reactive oxygen species levels and improved cell viability significantly compared to untreated controls .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Tetrahydroisoquinoline Derivative A | Structure A | Anticancer | IC50 = 15 µM against MCF7 |
| Tetrahydroisoquinoline Derivative B | Structure B | Neuroprotection | Reduced ROS by 40% |
| Methyl 5-(Fluorobenzyl)carbamoyl | Structure C | Antidepressant | Improved behavioral scores in models |
特性
IUPAC Name |
methyl 5-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5/c1-28-23(27)21-10-9-17(30-21)14-29-20-4-2-3-19-18(20)11-12-25(22(19)26)13-15-5-7-16(24)8-6-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYJHNPBSAEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













